molecular formula C5H4O4 B15095881 5-oxo-2H-furan-3-carboxylic acid

5-oxo-2H-furan-3-carboxylic acid

Cat. No.: B15095881
M. Wt: 128.08 g/mol
InChI Key: MBBCUMUIGBKUEC-UHFFFAOYSA-N
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Description

5-oxo-2H-furan-3-carboxylic acid: is a heterocyclic organic compound that belongs to the furan family It is characterized by a five-membered ring structure containing one oxygen atom and a ketone group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2H-furan-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using an oxidant in the presence of a catalyst. The reaction typically occurs at elevated temperatures, often above 140°C . Another method involves the use of 5-methylfurfural or 5-chloromethylfurfural as starting materials, which are then oxidized to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The choice of oxidant and catalyst, as well as reaction conditions, are optimized to achieve efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

5-oxo-2H-furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid

    Reduction: 5-hydroxy-2H-furan-3-carboxylic acid

    Substitution: Various substituted furan derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 5-oxo-2H-furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit fatty acid synthase and activate carnitine palmitoyltransferase-1 (CPT-1), leading to potential therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2,5-dicarboxylic acid
  • 5-hydroxy-2H-furan-3-carboxylic acid
  • 5-methylfurfural
  • 5-chloromethylfurfural

Uniqueness

5-oxo-2H-furan-3-carboxylic acid is unique due to its specific ketone group at the 5-position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other furan derivatives and makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-oxo-2H-furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h1H,2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBCUMUIGBKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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